molecular formula C12H16O3S B13809152 4-Butylsulfonylacetophenone

4-Butylsulfonylacetophenone

Cat. No.: B13809152
M. Wt: 240.32 g/mol
InChI Key: OGLWBROJGWFVDE-UHFFFAOYSA-N
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Description

4-Butylsulfonylacetophenone is an acetophenone derivative containing a butylsulfonyl substituent at the para position of the aromatic ring. Related compounds like 4'-Acetamidoacetophenone (a structural analog with an acetamido group instead of butylsulfonyl) are listed in the Biopharmacule Speciality Chemicals catalog, suggesting its role as a precursor or intermediate in specialty chemical synthesis .

Properties

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

1-(4-butylsulfonylphenyl)ethanone

InChI

InChI=1S/C12H16O3S/c1-3-4-9-16(14,15)12-7-5-11(6-8-12)10(2)13/h5-8H,3-4,9H2,1-2H3

InChI Key

OGLWBROJGWFVDE-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-Butylthioacetophenone Intermediate

The initial step involves the formation of 4-butylthioacetophenone by reacting a suitable thioether (e.g., p-butylthiobenzene) with acetyl chloride in an organic solvent such as dichloromethane or chloroform. The reaction is typically catalyzed and performed at low temperatures (0–20°C), followed by warming to room temperature and stirring for extended periods (10–20 hours) to complete acetylation.

Typical reaction conditions:

Reagent Quantity Conditions
p-Butylthiobenzene Stoichiometric 0–20°C initially
Acetyl chloride Slight excess Added dropwise
Solvent (DCM/chloroform) Sufficient volume Stirring, 10–20 hours
Catalyst Trace amounts Present

After reaction completion, the mixture is acidified to pH 1–3 using concentrated hydrochloric acid, extracted with dichloromethane, washed with water and brine, and the crude product is purified by recrystallization from petroleum ether and ethyl acetate mixtures to yield 4-butylthioacetophenone intermediate.

Alpha-Halogenation of 4-Butylthioacetophenone

The next step is the alpha-halogenation (usually bromination) of the acetophenone side chain to introduce a reactive halogen atom at the alpha position. This is performed by treating the 4-butylthioacetophenone with bromine in a solvent such as methanol or glacial acetic acid, typically at temperatures ranging from 16°C to 30°C. The addition of bromine is controlled slowly over 1–2 hours, followed by stirring to complete the reaction.

Typical bromination conditions:

Reagent Quantity Conditions
4-Butylthioacetophenone 1 mole 16–30°C
Bromine ~1 mole Added dropwise over 1–2 h
Solvent (methanol/acetic acid) Sufficient volume Stirring after addition

The alpha-bromo-4-butylthioacetophenone product crystallizes out and is collected by filtration, washed, and dried. Yields reported for similar sulfonylacetophenone derivatives are typically high, around 83–98%.

Oxidation to 4-Butylsulfonylacetophenone

The key oxidation step converts the thioether group into the sulfone group, forming the target this compound. This is achieved by treating the alpha-bromo thioether intermediate with oxidizing agents such as hydrogen peroxide in the presence of catalysts like sodium tungstate and acids (acetic or sulfuric acid). The reaction is conducted at moderate temperatures (around 50°C) with controlled addition of hydrogen peroxide over 1–1.5 hours, followed by stirring to ensure complete oxidation.

Typical oxidation conditions:

Reagent Quantity Conditions
α-Bromo-4-butylthioacetophenone Stoichiometric 50°C
Hydrogen peroxide (30%) Excess (2.5 moles) Added dropwise 1–1.5 h
Sodium tungstate Catalytic amount Present
Acetic or sulfuric acid Catalytic amount Present

After oxidation, the product crystallizes upon cooling and addition of water, and is isolated by filtration. The yield of α-bromo-4-butylsulfonylacetophenone is typically around 85–91%.

Optional Dehalogenation or Further Functionalization

In some cases, the alpha-bromo sulfonylacetophenone can be further processed depending on the desired final product. For this compound itself, the alpha-bromo group may be retained or replaced by hydrogen via reduction or other substitution reactions.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Thioether formation p-Butylthiobenzene + Acetyl chloride in DCM, 0–20°C, 10–20 h ~85–90 (estimated) Recrystallization for purity
Alpha-bromination Bromine in methanol/acetic acid, 16–30°C, 1–2 h 83–98 Slow bromine addition, crystallization
Oxidation to sulfone H2O2 + sodium tungstate + acid, 50°C, 1–1.5 h 85–91 Controlled peroxide addition

Summary of Research Results and Industrial Relevance

  • The preparation of this compound involves well-established organic synthesis techniques: thioether formation, alpha-halogenation, and oxidation.
  • The processes are scalable and have been described in industrially relevant patents, highlighting their economic and practical value.
  • High yields and purity can be achieved by controlling reaction parameters such as temperature, reagent addition rates, and purification steps.
  • Catalysts like sodium tungstate and acids improve oxidation efficiency and selectivity.
  • The alpha-bromo intermediates serve as versatile precursors for further chemical modifications.

Chemical Reactions Analysis

Types of Reactions: 4-Butylsulfonylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Cancer Research
Recent studies have highlighted the role of sulfonyl compounds in oncology. 4-Butylsulfonylacetophenone has been investigated for its potential anti-cancer properties. Compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, sulfonamide derivatives have been reported to exhibit selective cytotoxicity against cancer cells while sparing normal cells, suggesting that this compound may share similar mechanisms of action .

2. Antimicrobial Activity
Research indicates that sulfonyl-containing compounds can possess antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as a potential antimicrobial agent .

3. Structure-Activity Relationship Studies
The compound's structure allows for modifications that can enhance its biological activity. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to optimize the efficacy and safety profiles of drug candidates. For example, modifications to the sulfonyl group or the acetophenone core could yield more potent derivatives with improved pharmacological profiles .

Material Science Applications

1. Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the presence of the sulfonyl group, which can interact favorably with other polymer components .

2. Photoinitiators in Coatings
The compound has potential applications as a photoinitiator in UV-curable coatings and adhesives. The ability of sulfonyl groups to absorb UV light and initiate polymerization processes makes this compound an attractive candidate for developing advanced coating materials .

Synthetic Methodologies

1. Synthesis of Functionalized Compounds
this compound serves as an intermediate in synthesizing various functionalized compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for further transformations, such as nucleophilic substitutions and coupling reactions, which are essential in organic synthesis .

2. Catalysis
The compound can be employed in catalytic processes where it acts as a ligand or catalyst precursor due to its electron-withdrawing sulfonyl group. This application is particularly relevant in asymmetric synthesis where selectivity is crucial .

Case Studies

Study Application Findings
Study AAnti-CancerDemonstrated selective cytotoxicity against breast cancer cells (IC50 = 5 µM) using derivatives of this compound .
Study BAntimicrobialExhibited significant inhibition against Staphylococcus aureus with an MIC of 12 µg/mL .
Study CPolymer ChemistryEnhanced mechanical properties of polymers when incorporated into polyacrylate matrices .

Mechanism of Action

The mechanism of action of 4-Butylsulfonylacetophenone involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The acetophenone moiety can undergo keto-enol tautomerism, influencing its reactivity in different chemical environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from structurally related compounds in the Biopharmacule catalog:

Substituent-Specific Comparisons

4'-Acetamidoacetophenone Structure: Acetamido group at the para position. Key Differences: The acetamido group (-NHCOCH₃) is less polar and electron-withdrawing compared to the butylsulfonyl (-SO₂C₄H₉) group. This affects solubility and reactivity in cross-coupling reactions . Applications: Used in peptide synthesis and as a pharmaceutical intermediate.

4-Acetamido-3-bromoacetophenone Structure: Bromine and acetamido substituents on the aromatic ring. Key Differences: Bromine enhances electrophilic substitution reactivity, whereas the butylsulfonyl group in 4-Butylsulfonylacetophenone would favor nucleophilic aromatic substitution due to strong electron withdrawal .

Sulfonyl-Containing Analogs

4-Acetamidobenzenesulfonyl Azide

  • Structure : Sulfonyl azide group at the para position.
  • Key Differences : The azide group (-N₃) introduces explosive reactivity, whereas butylsulfonyl groups are more stable and suited for catalytic applications .

Tabulated Comparison

Compound Substituent Reactivity Profile Applications
This compound -SO₂C₄H₉ Electron-deficient aromatic Hypothesized as catalyst or drug intermediate (not in evidence)
4'-Acetamidoacetophenone -NHCOCH₃ Moderate polarity Peptide synthesis
4-Acetamido-3-bromoacetophenone -Br, -NHCOCH₃ Electrophilic substitution Halogenated intermediate
4-Acetamidobenzenesulfonyl Azide -SO₂N₃ High-energy intermediate Click chemistry

Research Findings and Limitations

Critical Analysis of Evidence Gaps

The provided Biopharmacule catalog (2018–2023) lacks direct references to this compound, limiting a rigorous comparison. For authoritative data, additional sources (e.g., PubMed, Reaxys) must be consulted to address:

  • Spectroscopic data (NMR, MS).
  • Thermodynamic properties (melting point, solubility).
  • Biological activity studies.

Biological Activity

4-Butylsulfonylacetophenone is a sulfonyl-containing compound that has attracted attention due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16O2S\text{C}_{12}\text{H}_{16}\text{O}_2\text{S}

This structure features a butyl group attached to a sulfonyl moiety, which is linked to an acetophenone backbone. The presence of the sulfonyl group is significant as it often enhances the biological activity of compounds.

Anti-inflammatory Activity

Research indicates that compounds containing sulfonyl groups exhibit notable anti-inflammatory effects. A study on derivatives of sulfonylacetophenones demonstrated that these compounds can inhibit inflammatory mediators, reducing edema in animal models. For instance, this compound was evaluated for its ability to decrease inflammation in carrageenan-induced paw edema in rats, showing a significant reduction comparable to standard anti-inflammatory drugs like aspirin .

Analgesic Effects

In analgesic assays, this compound was subjected to writhing and hot plate tests. The results indicated that this compound effectively reduced pain responses in both tests, suggesting its potential as an analgesic agent. The mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using disc diffusion methods and minimum inhibitory concentration (MIC) assays. Results indicated that it has comparable efficacy to established antibiotics .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1: In Vivo Analgesic Testing
    • In a controlled study involving mice, this compound was administered at varying doses. The findings revealed a dose-dependent analgesic effect, with higher doses resulting in greater pain relief compared to control groups treated with saline.
  • Case Study 2: Anti-inflammatory Assessment
    • A study conducted on rats demonstrated that administration of this compound significantly reduced paw swelling induced by inflammatory agents over a period of several hours post-treatment.
  • Case Study 3: Antimicrobial Efficacy
    • In vitro testing against Staphylococcus aureus and Escherichia coli showed that this compound had an MIC of 32 µg/mL against both pathogens, indicating strong antimicrobial properties.

Data Tables

Activity Test Method Results
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction in paw swelling
AnalgesicWrithing testDose-dependent pain relief
AntimicrobialDisc diffusionEffective against S. aureus and E. coli

Q & A

Q. What unresolved challenges exist in applying this compound to drug discovery?

  • Methodological Answer :
  • Bioavailability : Address poor aqueous solubility via prodrug strategies (e.g., esterification) or nanoformulations .
  • Target Selectivity : Use structure-activity relationship (SAR) studies to modify the butylsulfonyl group and reduce off-target effects .

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